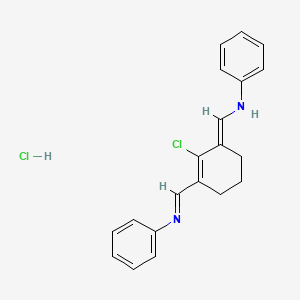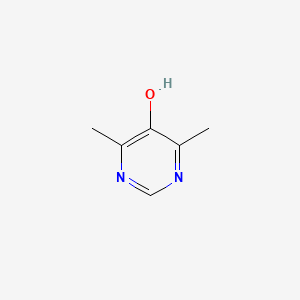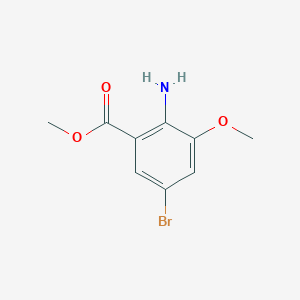
Methyl 2-amino-5-bromo-3-methoxybenzoate
概要
説明
Methyl 2-amino-5-bromo-3-methoxybenzoate, also known as MBAM, is a versatile and highly reactive organic compound with a wide range of applications in the scientific research field. MBAM has been studied extensively for its unique properties, which include its ability to act as a catalyst in various chemical reactions, its ability to act as an absorbent for light, and its ability to act as an inhibitor of certain enzymes. MBAM is also known to be a useful reagent in the synthesis of other organic compounds.
科学的研究の応用
Photodynamic Therapy Applications
A study highlighted the synthesis of new compounds, including derivatives of 5-bromo-2-hydroxy-3-methoxybenzylidene, which showed promising properties as photosensitizers for photodynamic therapy. This therapy is a treatment that uses light to activate a photosensitizer drug, targeting cancerous cells or pathogens. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II photodynamic therapy mechanisms, suggesting potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceutical Intermediates
Research into the synthesis of various pharmaceutical intermediates has explored the utility of related compounds. One study focused on the synthesis of intermediates useful for producing amisulpride, a treatment for schizophrenia, starting from 4-amino-2-hydroxybenzoic acid and undergoing a series of reactions including methylation, thiocyanation, ethylation, and oxidation to yield the final product. This process underscores the role of methyl 2-amino-5-bromo-3-methoxybenzoate in the synthesis of complex molecules for pharmaceutical applications (Wang Yu, 2008).
Antimicrobial Activity
A novel approach to combating microbial resistance involves the synthesis of metal complexes with antimicrobial properties. One study described the synthesis of zinc complexes derived from Schiff bases, which exhibited antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This research opens avenues for using this compound derivatives as potent antimicrobial agents (Chohan, Scozzafava, & Supuran, 2003).
Nonlinear Optical Materials
Investigations into the properties of Methyl 2-amino 5-bromobenzoate have revealed its potential in the development of nonlinear optical (NLO) materials. A study employing density functional theory (DFT) examined the molecular structure, vibrational wavenumbers, and electronic properties, highlighting its promising NLO activity. Such materials are crucial for applications in optical computing, telecommunications, and laser technologies (Saxena, Agrawal, & Gupta, 2015).
作用機序
Target of Action
Methyl 2-amino-5-bromo-3-methoxybenzoate is a complex organic compound that is often used in organic synthesis . .
Mode of Action
It is known that the molecules of this compound are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .
Biochemical Pathways
This compound is known to be used in the synthesis of other compounds, such as dyes . .
Result of Action
It is known that the compound shows good optical transparency and mechanical stability .
Action Environment
It is recommended to keep the compound in a cool, dry condition in well-sealed containers .
生化学分析
Biochemical Properties
Methyl 2-amino-5-bromo-3-methoxybenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. The interactions between this compound and biomolecules are often characterized by non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate reversible binding and modulation of enzyme activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. The impact of this compound on cellular processes can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their catalytic functions. Additionally, this compound may interact with transcription factors or other regulatory proteins, leading to alterations in gene expression patterns. These molecular interactions are crucial for understanding the compound’s effects at the cellular and organismal levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activities and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The specific metabolic pathways affected by this compound depend on the cellular context and the presence of other regulatory molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound is essential for its activity and function within cells .
特性
IUPAC Name |
methyl 2-amino-5-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIPPUCNSLRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551935 | |
| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115378-21-7 | |
| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
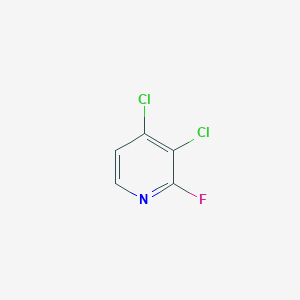

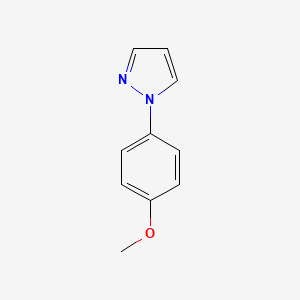
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)

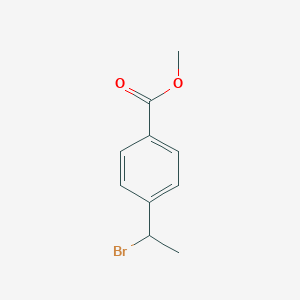
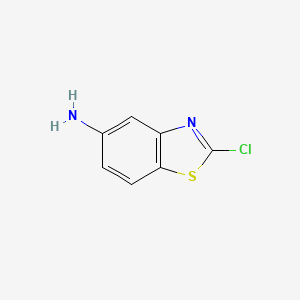
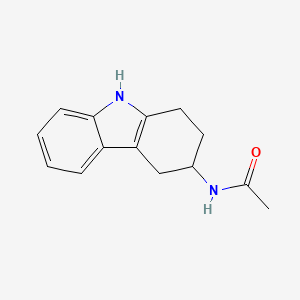

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
